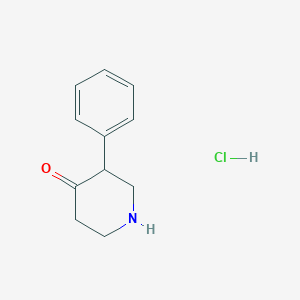
3-phenylpiperidin-4-one Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “3-phenylpiperidin-4-one Hydrochloride” is C11H14ClNO . Its average mass is 211.688 Da and its monoisotopic mass is 211.076385 Da . Unfortunately, detailed structural analysis is not available in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-phenylpiperidin-4-one Hydrochloride” are not explicitly mentioned in the retrieved sources. The molecular formula is C11H14ClNO, and the average mass is 211.688 Da .
Applications De Recherche Scientifique
Pharmaceutical Research
Piperidine derivatives, including compounds like “3-phenylpiperidin-4-one Hydrochloride,” are extensively used in pharmaceutical research. They serve as key intermediates in the synthesis of various therapeutic agents. These compounds exhibit a range of pharmacophoric features that make them valuable in developing medications for cancer, viral infections, malaria, microbial infections, fungal infections, hypertension, pain relief, inflammation, Alzheimer’s disease, psychosis, and more .
Organic Synthesis
In organic chemistry, piperidine derivatives are crucial for synthesizing complex organic molecules. They are involved in intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions are fundamental in creating diverse molecular architectures for further scientific exploration .
Chemical Synthesis Intermediates
Piperidine derivatives are often used as intermediates in chemical syntheses. They can facilitate the formation of highly functionalized dihydropyridines (DHP) and other complex chemical structures. This application is crucial for producing various industrial chemicals and specialty compounds .
Orientations Futures
Piperidines are significant in drug design and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on exploring the potential applications of “3-phenylpiperidin-4-one Hydrochloride” and other piperidine derivatives in the pharmaceutical industry.
Mécanisme D'action
Target of Action
3-Phenylpiperidin-4-one Hydrochloride is a derivative of Piperidin-4-ones, which are known to exhibit various biological activities such as analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities . .
Mode of Action
It is known that piperidin-4-ones, including 3-phenylpiperidin-4-one hydrochloride, have been investigated for their antibacterial and antifungal activities . This suggests that they may interact with targets in bacteria and fungi to exert their effects.
Biochemical Pathways
Given its potential antimicrobial activity, it may be involved in pathways related to bacterial and fungal growth and proliferation .
Result of Action
Given its potential antimicrobial activity, it may result in the inhibition of bacterial and fungal growth and proliferation .
Propriétés
IUPAC Name |
3-phenylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJGAGIASQIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylpiperidin-4-one Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)
![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
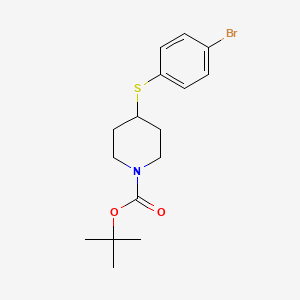

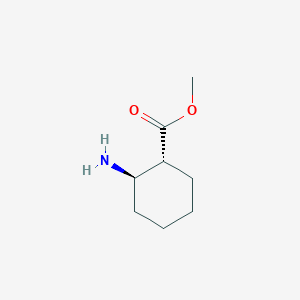
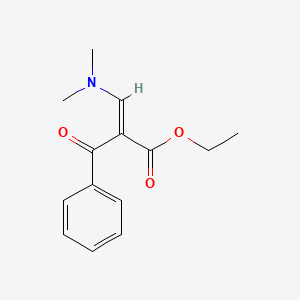
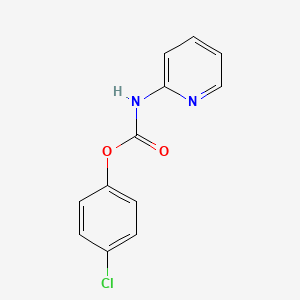
![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)
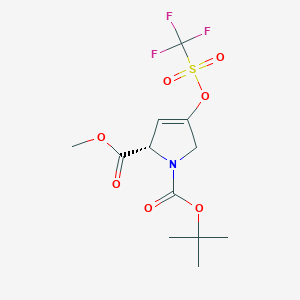
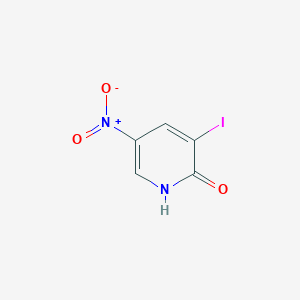
![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
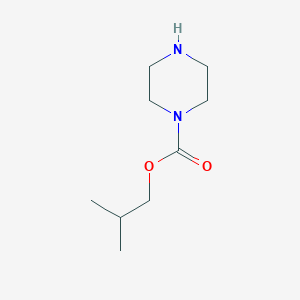
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)